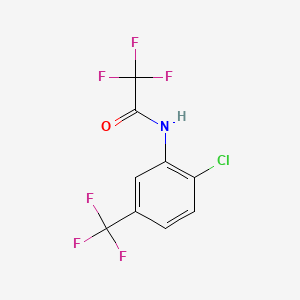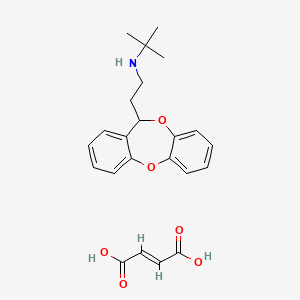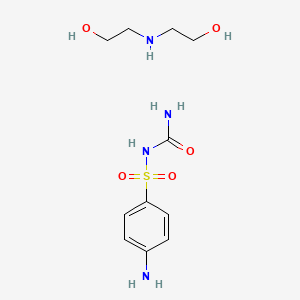
(4-Aminophenyl)sulfonylurea;2-(2-hydroxyethylamino)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Aminophenyl)sulfonylurea;2-(2-hydroxyethylamino)ethanol is a complex organic compound with a unique structure that combines sulfonylurea and hydroxyethylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Aminophenyl)sulfonylurea;2-(2-hydroxyethylamino)ethanol typically involves multiple steps, starting with the preparation of the sulfonylurea moiety. This can be achieved through the reaction of 4-aminobenzenesulfonamide with an isocyanate under controlled conditions. The hydroxyethylamino group is then introduced through a subsequent reaction with 2-(2-hydroxyethylamino)ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Aminophenyl)sulfonylurea;2-(2-hydroxyethylamino)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonylurea moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfonic acids, amines, and substituted sulfonylureas, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(4-Aminophenyl)sulfonylurea;2-(2-hydroxyethylamino)ethanol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Aminophenyl)sulfonylurea;2-(2-hydroxyethylamino)ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonylurea moiety can inhibit enzyme activity by binding to the active site, while the hydroxyethylamino group can enhance solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
(4-Aminophenyl)methanethiol: Similar in structure but lacks the sulfonylurea moiety.
(4-Aminophenyl)sulfonylurea,morpholine: Contains a morpholine group instead of the hydroxyethylamino group.
Uniqueness
(4-Aminophenyl)sulfonylurea;2-(2-hydroxyethylamino)ethanol is unique due to its combination of sulfonylurea and hydroxyethylamino groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
113712-92-8 |
|---|---|
Molecular Formula |
C11H20N4O5S |
Molecular Weight |
320.37 g/mol |
IUPAC Name |
(4-aminophenyl)sulfonylurea;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C7H9N3O3S.C4H11NO2/c8-5-1-3-6(4-2-5)14(12,13)10-7(9)11;6-3-1-5-2-4-7/h1-4H,8H2,(H3,9,10,11);5-7H,1-4H2 |
InChI Key |
REPXKCVLNYIMKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)NC(=O)N.C(CO)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


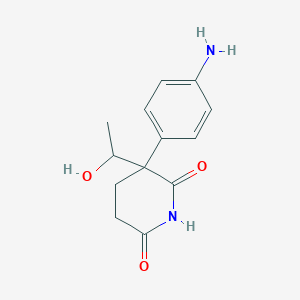
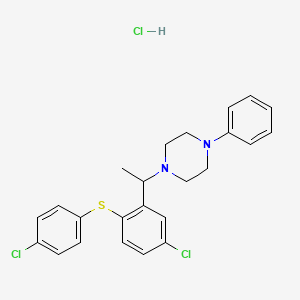

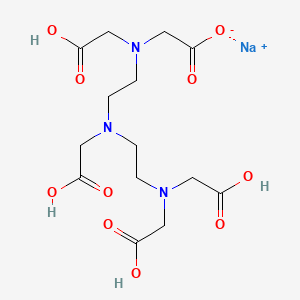
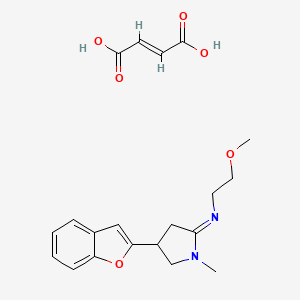

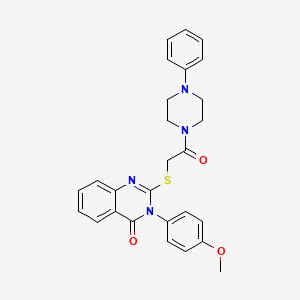
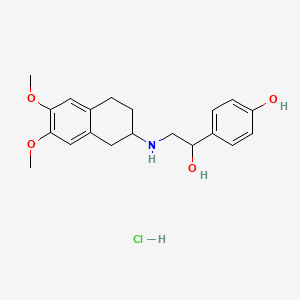

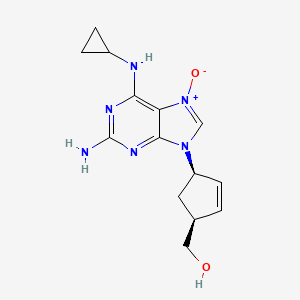
![27-ethoxy-3,10,17,24-tetrazaoctacyclo[13.13.2.02,10.04,9.012,29.017,25.018,23.026,30]triaconta-1(28),2,4,6,8,12(29),13,15(30),18,20,22,24,26-tridecaene-11,16-dione](/img/structure/B12750240.png)

